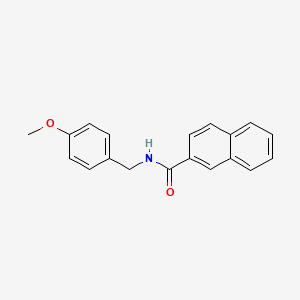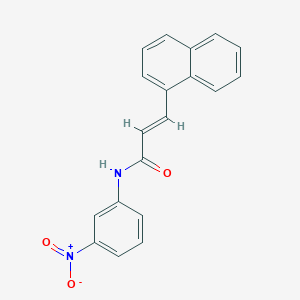
1-(2-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, commonly known as NBPP, is a novel compound that has gained significant attention in the field of scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of NBPP is not fully understood. However, it has been proposed that NBPP exerts its effects through the modulation of various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. NBPP has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism in the body.
Biochemical and Physiological Effects:
NBPP has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. NBPP has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, NBPP has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
NBPP has several advantages and limitations for lab experiments. One advantage is that it can be synthesized through various methods, making it readily available for research purposes. However, one limitation is that the yield of NBPP synthesized through these methods is not high, which can limit the amount of NBPP available for research. Another limitation is that the mechanism of action of NBPP is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on NBPP. One direction is to further study its mechanism of action, which can provide insights into its potential applications in the field of medicine. Another direction is to study its effects on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to optimize the synthesis method of NBPP to increase its yield and availability for research purposes.
Conclusion:
In conclusion, NBPP is a novel compound that has gained significant attention in the field of scientific research. It has been studied for its potential applications in the field of medicine, including anti-inflammatory, analgesic, and anti-tumor properties. NBPP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of NBPP and to optimize its synthesis method for research purposes.
Méthodes De Synthèse
NBPP can be synthesized through various methods, including the reaction of 1-(2-nitrophenyl)piperazine with cinnamaldehyde in the presence of a catalyst. Another method involves the reaction of 1-(2-nitrophenyl)piperazine with cinnamyl bromide in the presence of a base. The yield of NBPP synthesized through these methods has been reported to be around 60-70%.
Applications De Recherche Scientifique
NBPP has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. NBPP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-23(25)20-11-5-4-10-19(20)17-22-15-13-21(14-16-22)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAVZTPOHKKPCE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257149 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5789493.png)
![2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5789504.png)
![N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)

![2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5789562.png)
![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)
![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)

